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Compound of Interest

Compound Name:
4-(3-Bromoanilino)-4-oxobutanoic

acid

Cat. No.: B1307638 Get Quote

An In-depth Technical Guide to 4-(3-
Bromoanilino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-

bromophenyl)succinamic acid. Due to the limited availability of direct experimental data for this

specific compound, this guide leverages data from closely related analogs and computational

predictions to offer a thorough profile. This document is intended to support research and

development activities by providing key data, experimental methodologies, and insights into the

potential biological significance of this compound class.

Chemical Identity and Physical Properties
4-(3-Bromoanilino)-4-oxobutanoic acid belongs to the class of N-substituted succinamic

acids. Its structure consists of a succinic acid backbone where one of the carboxylic acid

groups is converted to an amide via reaction with 3-bromoaniline.

Table 1: Chemical Identifiers and Calculated Properties
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Property Value Source

IUPAC Name
4-(3-bromoanilino)-4-

oxobutanoic acid
-

Synonyms
N-(3-Bromophenyl)succinamic

acid
-

CAS Number Not available -

Molecular Formula C₁₀H₁₀BrNO₃ -

Molecular Weight 272.10 g/mol Calculated

Monoisotopic Mass 270.9844 Da Calculated

XLogP3-AA 1.8 Predicted

Hydrogen Bond Donor Count 2 Predicted

Hydrogen Bond Acceptor

Count
3 Predicted

Rotatable Bond Count 4 Predicted

Topological Polar Surface Area 72.7 Å² Predicted

Table 2: Estimated Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Estimated Value Notes

Melting Point 150 - 180 °C

Based on analogs such as N-

(3-chlorophenyl)succinamic

acid and 4-(3-amino-4-

bromophenyl)-4-oxobutanoic

acid (169-171 °C)[1].

Boiling Point > 300 °C (decomposes)

Estimated based on the high

melting point and presence of

thermally labile functional

groups.

Solubility

Soluble in DMSO, DMF, and

methanol. Sparingly soluble in

water and ethanol.

Based on the properties of

similar N-aryl succinamic

acids.

pKa 4.0 - 5.0 (carboxylic acid)

Estimated based on the pKa of

succinic acid and the

electronic effects of the anilide

group.

Synthesis and Experimental Protocols
The most direct and common method for the synthesis of 4-(3-Bromoanilino)-4-oxobutanoic
acid is the acylation of 3-bromoaniline with succinic anhydride. This reaction is typically carried

out in an aprotic solvent.

General Synthesis Workflow
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General Synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid

3-Bromoaniline

Reaction Mixture

Succinic Anhydride Aprotic Solvent
(e.g., Toluene, THF, Acetonitrile)

Stirring at Room Temperature
(or gentle heating)

Precipitation of Product

Filtration and Washing
(with cold solvent)

Drying under Vacuum

4-(3-Bromoanilino)-4-oxobutanoic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(3-Bromoanilino)-4-oxobutanoic acid.
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Detailed Experimental Protocol (Adapted from a similar
synthesis)
This protocol is adapted from the synthesis of related N-aryl succinamic acids and should

provide a good starting point for the synthesis of the title compound.

Materials:

3-Bromoaniline

Succinic anhydride

Anhydrous toluene (or another suitable aprotic solvent)

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration

apparatus)

Procedure:

In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous

toluene to create a 0.5 M solution.

To this stirring solution, add 3-bromoaniline (1.0 equivalent) portion-wise over 15 minutes at

room temperature.

Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, a precipitate of the product, 4-(3-Bromoanilino)-4-
oxobutanoic acid, should form.

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

Collect the solid product by vacuum filtration.

Wash the collected solid with a small amount of cold toluene to remove any unreacted

starting materials.
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Dry the product under vacuum to a constant weight.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent

system, such as ethanol/water or acetone/hexane, to achieve higher purity.

Spectral Data (Predicted and Inferred)
While experimental spectra for 4-(3-Bromoanilino)-4-oxobutanoic acid are not readily

available, the expected spectral characteristics can be inferred from the analysis of its

functional groups and data from analogous compounds.

Table 3: Predicted and Inferred Spectral Data
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Technique Expected Peaks and Characteristics

¹H NMR

- Aromatic Protons (C₆H₄): Multiple signals in

the δ 7.0-8.0 ppm range. The substitution

pattern of the bromoaniline ring will lead to a

complex splitting pattern.- Amide Proton (NH): A

broad singlet typically downfield, δ 8.0-10.0

ppm.- Methylene Protons (CH₂CH₂): Two triplets

in the δ 2.5-3.0 ppm range, each integrating to

2H.- Carboxylic Acid Proton (COOH): A broad

singlet, typically δ 10.0-12.0 ppm.

¹³C NMR

- Carbonyl Carbons (C=O): Two signals in the δ

170-180 ppm range (one for the amide and one

for the carboxylic acid).- Aromatic Carbons

(C₆H₄): Multiple signals in the δ 110-140 ppm

range. The carbon attached to the bromine will

be in the lower end of this range.- Methylene

Carbons (CH₂CH₂): Two signals in the δ 25-35

ppm range.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad

band from 2500-3300 cm⁻¹.- N-H Stretch

(Amide): A sharp to moderately broad peak

around 3300 cm⁻¹.- C-H Stretch (Aromatic and

Aliphatic): Peaks around 3100-2850 cm⁻¹.- C=O

Stretch (Carboxylic Acid and Amide): Two

strong, distinct peaks in the range of 1720-1640

cm⁻¹.- C-N Stretch and N-H Bend (Amide):

Peaks in the 1550-1500 cm⁻¹ region.- C-Br

Stretch: A peak in the fingerprint region, typically

below 700 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): Expected at m/z 271 and

273 with an approximate 1:1 ratio due to the

presence of the bromine isotopes (⁷⁹Br and

⁸¹Br).- Key Fragmentation Patterns: Loss of H₂O

(M-18), loss of COOH (M-45), and cleavage of

the amide bond.
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Biological Activity and Potential Applications
Specific biological studies on 4-(3-Bromoanilino)-4-oxobutanoic acid have not been reported

in the available literature. However, the broader class of N-substituted succinimides and

succinamic acids are known to exhibit a wide range of pharmacological activities.

Logical Relationship of Potential Biological Activities

Potential Biological Activities of N-Aryl Succinamic Acids

N-Aryl Succinamic Acid Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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